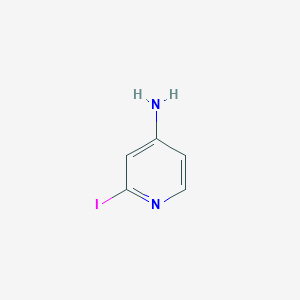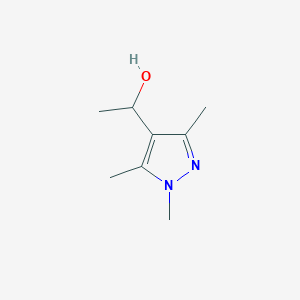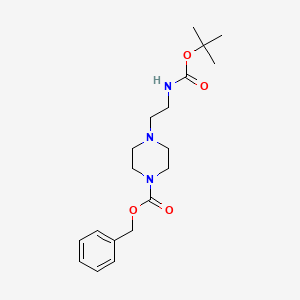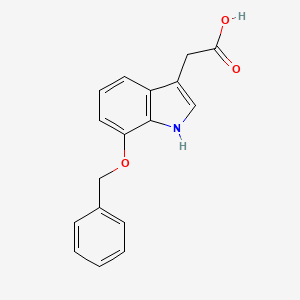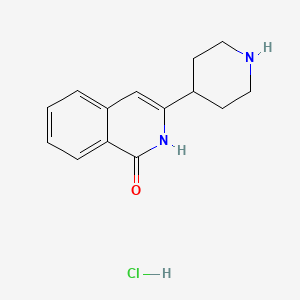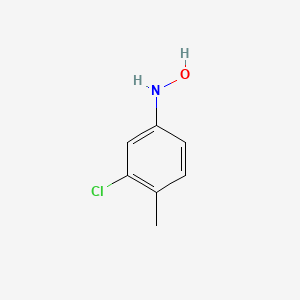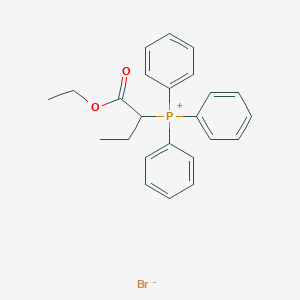
4-Biphenylcarboxylic acid potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-4-carboxylic acid, potassium salt: is an organic compound that belongs to the class of biphenyl carboxylic acids. This compound is characterized by the presence of a biphenyl structure with a carboxylic acid group at the 4-position, which is neutralized by potassium. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, potassium salt typically involves the reaction of [1,1’-Biphenyl]-4-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is neutralized by the potassium ion to form the potassium salt. The reaction can be represented as follows:
[1,1’-Biphenyl]-4-carboxylic acid+KOH→[1,1’-Biphenyl]-4-carboxylic acid, potassium salt+H2O
Industrial Production Methods: Industrial production of this compound may involve large-scale neutralization reactions using similar methods but optimized for higher yields and purity. The process typically includes steps such as dissolution, neutralization, filtration, and crystallization to obtain the final product.
化学反应分析
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-carboxylic acid, potassium salt can undergo oxidation reactions, where the biphenyl structure may be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to form biphenyl derivatives with reduced carboxylic acid groups.
Substitution: The biphenyl structure allows for various substitution reactions, where different substituents can be introduced at various positions on the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation reactions using halogens (Cl2, Br2) or nitration reactions using nitric acid (HNO3) are common.
Major Products:
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Reduced biphenyl derivatives with altered carboxylic acid groups.
Substitution: Halogenated or nitrated biphenyl compounds.
科学研究应用
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of biphenyl derivatives and their chemical properties.
Biology:
- Investigated for its potential biological activities and interactions with biological molecules.
Medicine:
- Explored for its potential therapeutic applications, including its use in drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced materials for electronic and energy storage applications.
作用机制
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, potassium salt involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the biphenyl structure provides a rigid framework for these interactions. These properties enable the compound to interact with enzymes, receptors, and other biological molecules, potentially modulating their activity.
相似化合物的比较
[1,1’-Biphenyl]-4,4’-dicarboxylic acid, potassium salt: Similar structure but with an additional carboxylic acid group.
[1,1’-Biphenyl]-2-carboxylic acid, potassium salt: Carboxylic acid group at a different position on the biphenyl ring.
[1,1’-Biphenyl]-4-sulfonic acid, potassium salt: Sulfonic acid group instead of a carboxylic acid group.
Uniqueness:
- The specific positioning of the carboxylic acid group at the 4-position on the biphenyl ring provides unique chemical properties and reactivity.
- The potassium salt form enhances its solubility and stability in aqueous solutions, making it suitable for various applications.
属性
CAS 编号 |
62698-50-4 |
|---|---|
分子式 |
C13H10KO2 |
分子量 |
237.31 g/mol |
IUPAC 名称 |
potassium;4-phenylbenzoate |
InChI |
InChI=1S/C13H10O2.K/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H,14,15); |
InChI 键 |
BHKXNUJWGQEUHF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-].[K+] |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O.[K] |
Key on ui other cas no. |
62698-50-4 |
相关CAS编号 |
92-92-2 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



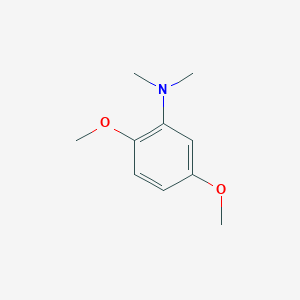
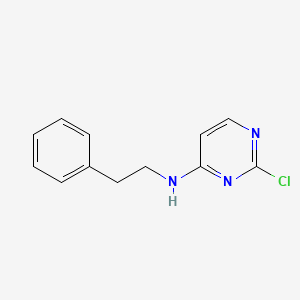
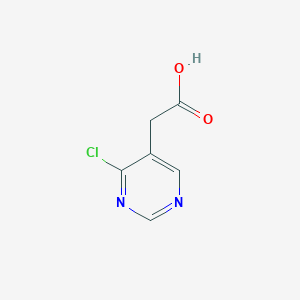
![6-Chloro-2-methoxyimidazo[1,2-b]pyridazine](/img/structure/B1630156.png)
